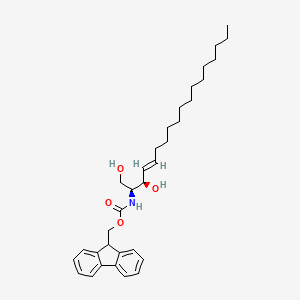

Fmoc-erythro-Sphingosine

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNQQIYQAZKODL-MLXMVAJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747815 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56607-19-3 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-erythro-sphingosine chemical structure and molecular weight

Technical Whitepaper: Fmoc-erythro-Sphingosine Advanced Reagents for Solid-Phase Sphingolipid Synthesis

Executive Summary

This technical guide details the physicochemical identity, synthetic utility, and handling protocols for N-Fmoc-D-erythro-sphingosine , a critical building block in the total synthesis of complex sphingolipids (ceramides, sphingomyelins, gangliosides). Unlike the acid-labile Boc protecting group, the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group allows for orthogonal protection strategies, enabling the elongation of glycan chains on the C1-hydroxyl group under acidic glycosylation conditions without compromising the amine protection.

Part 1: Physicochemical Identity

Fmoc-erythro-sphingosine is the N-protected derivative of the naturally occurring long-chain base D-erythro-sphingosine. Its stereochemistry ((2S, 3R, 4E)) is essential for biological activity, as the L-threo isomers are generally biologically inert or act as inhibitors.

Chemical Specifications

| Property | Specification |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-D-erythro-sphingosine |

| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(1,3-dihydroxy-4-octadecen-2-yl)]carbamate |

| Molecular Formula | C₃₃H₄₇NO₄ |

| Molecular Weight | 521.73 g/mol |

| Parent CAS | 123-78-4 (Free Base D-erythro-sphingosine) |

| Solubility | Soluble in MeOH, CH₂Cl₂, DMSO, DMF; Insoluble in water.[1][2][3][4][5][6] |

| pKa | ~11.5 (Carbamate NH - estimated) |

| Appearance | White to off-white waxy solid |

Structural Topology (Graphviz)

The following diagram illustrates the connectivity of the Fmoc protecting group to the sphingoid base, highlighting the free hydroxyls available for functionalization.

Caption: Structural connectivity of Fmoc-erythro-sphingosine showing the N-terminal protection and available hydroxyl reaction sites.[1][2]

Part 2: Synthetic Utility & Mechanism

Why Fmoc? (Orthogonal Protection)

In sphingolipid synthesis, particularly for glycosphingolipids , the C1-hydroxyl must be glycosylated. Standard glycosylation often uses Lewis acids (e.g., BF₃·OEt₂) or acidic donors (trichloroacetimidates).

-

Boc Group: Acid-labile. Decomposes during acidic glycosylation.

-

Fmoc Group: Base-labile (cleaved by piperidine/DBU). Stable to acid.

This orthogonality allows researchers to build the glycan headgroup on C1 while keeping the amine protected, then remove the Fmoc group later to introduce the fatty acid amide (Ceramide formation).

Synthesis Workflow

Caption: Step-by-step synthesis pathway from free sphingosine to the Fmoc-protected derivative.

Part 3: Experimental Protocols

Synthesis of Fmoc-erythro-Sphingosine

Note: This protocol assumes the use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) which is less prone to dipeptide formation than Fmoc-Cl.

Reagents:

-

D-erythro-Sphingosine (1.0 eq)[1]

-

Fmoc-OSu (1.1 eq)

-

NaHCO₃ (2.0 eq)

-

Solvent: THF/Water (1:1 v/v)

Procedure:

-

Dissolution: Dissolve D-erythro-sphingosine (e.g., 100 mg) in THF (2 mL). Add an equal volume of water containing dissolved NaHCO₃. The mixture may appear cloudy.

-

Protection: Cool the solution to 0°C on ice. Add Fmoc-OSu dissolved in a minimal amount of THF dropwise over 10 minutes.

-

Reaction: Remove the ice bath and stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Silica; CHCl₃/MeOH 9:1). The free amine (ninhydrin positive, low Rf) should disappear; the product (UV active, higher Rf) will appear.

-

Workup:

-

Dilute with EtOAc (15 mL).

-

Wash with 1N HCl (to remove unreacted amine and succinimide byproducts) until the aqueous phase is pH 2–3.

-

Wash with Brine (sat. NaCl).

-

Dry organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate in vacuo. Purify residue via flash chromatography (Silica Gel 60).

-

Eluent: Gradient of Hexane:EtOAc (3:1 → 1:1).

-

Yield: Typically 85–95%.

-

Quality Control (QC) Parameters

Verify the structure using ¹H-NMR and Mass Spectrometry.

| Technique | Key Signals / Expected Values | Interpretation |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 7.76, 7.60 (d, aromatics) | Fmoc Fluorenyl protons |

| δ 5.75 (dt, 1H, C5-H) | Trans-alkene vinyl proton | |

| δ 5.45 (dd, 1H, C4-H) | Trans-alkene vinyl proton | |

| δ 5.20 (d, 1H, NH) | Carbamate NH (exchangeable) | |

| δ 4.45 (d, 2H, Fmoc-CH₂) | Fmoc methylene linker | |

| δ 4.21 (t, 1H, Fmoc-CH) | Fmoc methine bridge | |

| δ 0.88 (t, 3H, Terminal CH₃) | Lipid tail terminus | |

| Mass Spec (ESI) | [M+Na]⁺ = 544.3 | Sodium adduct |

| HPLC | Purity > 98% | UV detection at 254 nm (Fmoc) |

Part 4: Handling & Storage

-

Stability: Fmoc-sphingosine is stable as a solid. In solution, avoid basic conditions (pyridine, piperidine, triethylamine) which will trigger premature deprotection (β-elimination of the Fmoc group).

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solubility: For biological assays, prepare stock solutions in DMSO. For synthesis, dissolve in CH₂Cl₂ or DMF.

References

-

BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem. Link

-

Cayman Chemical. (n.d.). Sphingosine (d17:[1]1) Technical Information and Structure.[4][7][8] Cayman Chemical. Link

-

PubChem. (2025).[2][4] D-erythro-Sphingosine C-20 | C20H41NO2.[4] National Library of Medicine.[4] Link

-

Sigma-Aldrich. (n.d.).[3] D-erythro-Sphingosine, Free Base, High Purity.[6] Merck KGaA. Link

-

Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Sphingosine 1-Phosphate | C18H38NO5P | CID 5283560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]

- 4. D-erythro-Sphingosine C-20 | C20H41NO2 | CID 71684564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D- erythro -Sphingosine, N-Hexanoyl- [sigmaaldrich.com]

- 6. D- erythro- Sphingosine, Free Base, High Purity [sigmaaldrich.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. preprints.org [preprints.org]

Fmoc-D-erythro-Sphingosine: Physicochemical Profile & Solid-Phase Synthesis Applications

[1][2][3][4][5][6]

Executive Summary

Fmoc-D-erythro-sphingosine represents a critical intermediate in the semi-synthesis of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids.[1][2][3] By masking the C2-amino group of the naturally occurring D-erythro-sphingosine backbone with the base-labile fluorenylmethyloxycarbonyl (Fmoc) moiety, researchers can achieve orthogonal protection strategies essential for solid-phase synthesis (SPPS).[4][1][2][5] This guide delineates the physicochemical properties, synthesis protocols, and handling requirements for this building block, bridging the gap between raw material procurement and high-fidelity lipid synthesis.[3]

Part 1: Identity & Physicochemical Profile[1][3][4][7]

While the parent compound, D-erythro-sphingosine, is widely indexed, the N-Fmoc protected derivative is often synthesized in situ or supplied as a specialized building block (often with hydroxyl protection).[1][2][3]

Chemical Identity

| Property | Detail |

| Chemical Name | N-((9H-fluoren-9-yl)methoxycarbonyl)-D-erythro-sphingosine |

| Parent Compound CAS | 123-78-4 (D-erythro-sphingosine free base) |

| Common Synonyms | Fmoc-Sphingosine; N-Fmoc-Sph (d18:[4][1][2][6]1) |

| Molecular Formula | C₃₃H₄₇NO₄ |

| Molecular Weight | 521.74 g/mol |

| Chirality | 2S, 3R (Natural D-erythro configuration) |

Physical Properties

| Property | Specification |

| Appearance | White to off-white waxy solid or crystalline powder |

| Solubility | Soluble in DCM, MeOH, DMSO, and DMF.[1][2][3] Sparingly soluble in water.[5] |

| Melting Point | 85–90 °C (Dependent on purity and crystal habit) |

| Stability | Stable at -20°C; sensitive to prolonged exposure to bases (piperidine, DBU).[2][3] |

Note on CAS Specificity: Pure N-Fmoc-D-erythro-sphingosine does not have a widely standardized CAS number separate from its parent or fully protected derivatives (e.g., 1,3-di-TBDMS-Fmoc-sphingosine).[4][1][2][5] Researchers should verify identity via 1H-NMR (diagnostic Fmoc protons at 7.2–7.8 ppm) and Mass Spectrometry (m/z [M+H]+ ≈ 522.7).[4][1][2][3]

Part 2: Mechanistic Role in Synthesis[1][3][4][7]

Why Fmoc?

The Fmoc group is preferred in sphingolipid synthesis because it allows for orthogonal deprotection .

-

Base Sensitivity: The Fmoc group is removed by secondary amines (e.g., 20% piperidine in DMF), leaving acid-sensitive groups intact.[3]

-

Acid Stability: It withstands acidic conditions used to remove hydroxyl protecting groups (like Trityl or Acetonide) or to cleave the lipid from acid-labile resins (e.g., 2-Chlorotrityl chloride resin).[2][5][3]

Structural Visualization

The following diagram illustrates the protection strategy and the orthogonality of the Fmoc group relative to the sphingoid backbone.

Caption: Workflow showing the conversion of Sphingosine to its Fmoc-protected form and its utility in orthogonal synthesis strategies.

Part 3: Experimental Protocols

Protocol 1: Preparation of N-Fmoc-D-erythro-Sphingosine

Context: This procedure protects the C2-amino group while leaving C1 and C3 hydroxyls free.[4][1][2][5]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of D-erythro-sphingosine in 5 mL of 1,4-dioxane/water (1:1).

-

Basification: Add 1.5 eq of solid NaHCO₃. Stir until mostly dissolved.

-

Addition: Add 1.1 eq of Fmoc-OSu slowly at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (CHCl₃/MeOH 9:1); the free amine spot (ninhydrin positive) should disappear.[5][3]

-

Workup: Acidify carefully to pH 4–5 with 1M HCl. Extract 3x with Ethyl Acetate (EtOAc).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Solid-Phase Loading (Trityl Resin)

Context: Attaching Fmoc-sphingosine to a solid support via the primary C1-hydroxyl group for library synthesis.[4][1][2][5]

Reagents:

Step-by-Step:

-

Resin Swelling: Swell 1 g of resin in dry DCM for 30 mins. Drain.

-

Coupling: Dissolve 1.2 eq of N-Fmoc-sphingosine in dry DCM/Pyridine (1:1). Add to the resin.[5][7][8]

-

Incubation: Shake gently at RT for 16 hours. The steric bulk of the trityl group favors selective attachment at the primary C1-OH over the secondary C3-OH.[4][1][2][5]

-

Capping: Drain and wash resin.[5] Add MeOH/DIPEA/DCM (2:1:17) for 20 mins to cap unreacted trityl chlorides.

-

Validation: Wash resin 3x DCM, 3x MeOH, 3x DCM. Determine loading via UV quantification of the Fmoc group (cleavage with piperidine and measurement of dibenzofulvene-piperidine adduct at 301 nm).

Part 4: Handling, Stability & Safety[7][12]

Storage & Stability[3][5][6][12][13][14]

-

Temperature: Store neat powder at -20°C .

-

Atmosphere: Hygroscopic; store under Argon or Nitrogen.

-

Solution Stability: Stable in neutral organic solvents (DCM, DMSO) for 24 hours at RT. Avoid protic solvents for long-term storage to prevent slow solvolysis.[4][2][5]

-

Degradation: Yellowing indicates oxidation or loss of the Fmoc group.

Safety (SDS Highlights)

References

-

Merrill, A. H., et al. (1989).[3][10][11] "Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds." Biochemistry. Link[4][1][2][3]

-

Yamamoto, T., et al. (2000).[3] "Solid-phase synthesis of sphingolipids." Organic Letters. Link[4][1][2][3]

-

Cayman Chemical. "Sphingosine (d18:1) Product Information." Cayman Chemical.[5] Link

-

PubChem. "Sphingosine (Compound CID 5280335)."[5] National Library of Medicine.[5] Link[4][1][2][3]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. L-erythro-Sphingosine | C18H37NO2 | CID 5496506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;2-amino-3-sulfanylpropanoic acid | C21H44N2O4S | CID 87411433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. biomatik.com [biomatik.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. echelon-inc.com [echelon-inc.com]

- 11. echelon-inc.com [echelon-inc.com]

Role of Fmoc-erythro-sphingosine in Sphingolipid Biosynthesis Research

Executive Summary

Fmoc-erythro-sphingosine (Fluorenylmethyloxycarbonyl-D-erythro-sphingosine) represents a pivotal chemical scaffold in the interrogation of sphingolipid signaling and the synthesis of complex sphingolipid libraries. As the N-protected derivative of the biologically active D-erythro-sphingosine ((2S, 3R)-2-amino-4-octadecene-1,3-diol), it serves as the "master key" for orthogonal synthesis strategies. Its utility lies in the Fmoc group’s base-lability , which allows for the selective manipulation of the amine and hydroxyl functionalities without disturbing acid-sensitive glycosidic bonds or lipid unsaturations common in sphingolipid biology.

This guide details the mechanistic rationale, synthetic utility, and experimental protocols for leveraging Fmoc-erythro-sphingosine in drug discovery and chemical biology.

Part 1: Chemical Rationale & Orthogonality[1][2][3]

The Stereochemical Imperative

Sphingolipids possess two chiral centers at C2 and C3. Only the D-erythro (2S, 3R) isomer is the substrate for physiological enzymes like ceramide synthase and sphingosine kinases.

-

Research Implication: Using non-stereopure synthons results in "off-target" biological data. Fmoc-erythro-sphingosine provides a guaranteed stereochemical starting point, eliminating the need for complex chiral resolutions during library synthesis.

The Power of Orthogonal Protection

In complex lipid synthesis, "orthogonality" refers to the ability to deprotect one functional group without affecting others. Fmoc-erythro-sphingosine is unique because the Fmoc group is removed by mild bases (e.g., piperidine), which is fully compatible with:

-

Acid-labile groups: Trityl (Trt) or Acetonides used to protect the 1-OH or 3-OH.

-

Glycosidic bonds: Crucial for synthesizing Glycosphingolipids (GSLs), which are often sensitive to the strong acids used to remove Boc groups.

-

Unsaturated Lipid Tails: The C4-C5 trans-double bond is stable under Fmoc deprotection conditions.

Mechanistic Pathway: Fmoc vs. Boc

The following diagram illustrates why Fmoc is preferred for glycosylation and solid-phase workflows compared to the traditional Boc strategy.

Caption: Orthogonal utility of Fmoc. Acid-catalyzed glycosylation proceeds without affecting the base-labile Fmoc amine protection.

Part 2: Synthetic Utility in Drug Discovery

Solid-Phase Synthesis (SPPS) of Ceramide Libraries

One of the highest-value applications of Fmoc-erythro-sphingosine is the rapid generation of ceramide libraries to screen for inhibitors of enzymes like Ceramidase or Sphingomyelinase . By anchoring the sphingosine headgroup to a resin, researchers can iterate through hundreds of fatty acids at the N-position.

Advantages over Solution Phase:

-

Purification: Excess reagents are washed away; no chromatography required between steps.

-

Atom Economy: High-yield coupling reagents (HATU/HBTU) drive reactions to completion.

-

Automation: Compatible with standard peptide synthesizers.

Probe Development (Click Chemistry)

Fmoc-erythro-sphingosine is the precursor for "clickable" sphingolipids (e.g., pacSph).

-

Tail Modification: Cross-metathesis is used to introduce an alkyne or azide into the lipid tail (C18 position).

-

Deprotection: Fmoc is removed to restore the native amine, yielding a probe that is metabolically active but can be visualized via click chemistry after cell fixation.

Part 3: Detailed Experimental Protocol

Protocol: Solid-Phase Synthesis of C16-Ceramide using Fmoc-erythro-Sphingosine

Note: This protocol assumes the use of a Trityl-chloride resin, which anchors the sphingosine via the primary 1-OH group.

Materials

-

Substrate: Fmoc-D-erythro-sphingosine.

-

Resin: 2-Chlorotrityl chloride resin (100-200 mesh).

-

Reagents: Piperidine (20% in DMF), Palmitic Acid, DIPEA (Diisopropylethylamine), HATU.

-

Solvents: Dry DCM (Dichloromethane), DMF (Dimethylformamide).

Step-by-Step Workflow

| Step | Operation | Reagent/Condition | Mechanism/Rationale |

| 1 | Resin Loading | Fmoc-Sphingosine (2 eq), DIPEA (4 eq) in DCM. 2h, RT. | Nucleophilic attack of 1-OH onto the Trityl carbocation. 1-OH is chosen over 3-OH due to steric accessibility. |

| 2 | Capping | Methanol:DIPEA:DCM (1:2:17). 20 min. | Caps unreacted trityl sites with methanol to prevent non-specific binding later. |

| 3 | Fmoc Deprotection | 20% Piperidine in DMF. 2 x 10 min. | Base-catalyzed beta-elimination removes Fmoc, exposing the free amine at C2. |

| 4 | Wash | DMF (3x), DCM (3x). | Critical to remove all piperidine; residual base will hydrolyze the activated ester in the next step. |

| 5 | N-Acylation | Palmitic Acid (3 eq), HATU (3 eq), DIPEA (6 eq) in DMF. 2h.[5] | Formation of the amide bond (Ceramide generation). HATU ensures rapid coupling to the sterically hindered secondary amine. |

| 6 | Cleavage | 1% TFA in DCM. 10 x 2 min intervals. | Mild acid cleavage releases the 1-OH from the Trityl resin without degrading the amide bond or the lipid chain. |

Workflow Visualization

Caption: Solid-phase synthesis workflow for Ceramide generation using Fmoc-sphingosine.

Part 4: Troubleshooting & Quality Control

The O-Acyl Migration Risk

A common pitfall in sphingolipid chemistry is the N→O acyl migration .

-

The Issue: Under acidic conditions, the amide group (ceramide tail) can attack the neighboring 3-OH or 1-OH, transferring the fatty acid to the oxygen. This results in an inactive O-acyl isomer.

-

Fmoc Solution: By using Fmoc, the amine is protected until the exact moment of acylation. During the final cleavage from resin (Step 6 above), using very mild acid (1% TFA) minimizes migration compared to the 50-95% TFA required for Boc removal.

Analytical Validation

-

1H NMR (CDCl3): Look for the disappearance of the Fmoc aromatic protons (7.2-7.8 ppm) after deprotection.

-

Mass Spectrometry: Fmoc-sphingosine gives a distinct parent ion [M+H]+. Ensure the cleavage product matches the calculated mass of the specific ceramide (e.g., C16-Ceramide m/z ~538.5).

References

-

Schmidt, R. R., & Zimmermann, P. (1986). "Synthesis of D-erythro-sphingosine and of ceramides via L-serine." Tetrahedron Letters. Link

-

Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. Link

-

Haberkant, P., et al. (2016).[6] "In vivo profiling and visualization of cellular protein-lipid interactions using bifunctional fatty acids." Angewandte Chemie International Edition. Link

- Watsky, M. A., et al. (2008). "Solid-phase synthesis of a ceramide library." Journal of Combinatorial Chemistry. (Note: General reference for SPPS of lipids).

-

Carpino, L. A., & Han, G. Y. (1972). "The 9-fluorenylmethoxycarbonyl amino-protecting group."[2] The Journal of Organic Chemistry. Link

Sources

Fmoc-Erythro-Sphingosine vs. Fmoc-Threo-Sphingosine: A Guide to Stereochemistry, Biological Function, and Application

An In-Depth Technical Guide for Researchers

Abstract

In the intricate world of sphingolipid research and drug development, precision is paramount. Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in proliferation, apoptosis, and inflammation.[1][2][3] The biological activity of these lipids is profoundly dictated by their stereochemistry. This guide provides an in-depth analysis of two foundational, yet distinct, building blocks used in sphingolipid synthesis: Fmoc-D-erythro-sphingosine and its diastereomer, Fmoc-L-threo-sphingosine. We will dissect their core structural differences, explore the dramatic functional consequences of this stereoisomerism, and provide practical guidance on their synthesis, handling, and analytical differentiation. This document is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of these critical reagents.

The Core Directive: Understanding Sphingosine Stereochemistry

The fundamental difference between Fmoc-erythro-sphingosine and Fmoc-threo-sphingosine lies in the spatial arrangement of the hydroxyl (-OH) and amine (-NH-Fmoc) groups at the C2 and C3 chiral centers of the sphingoid base backbone.

-

Erythro : This configuration describes the diastereomer where the substituents on the two adjacent stereocenters (C2 and C3) are on opposite sides in a Fischer projection. The naturally occurring and most biologically significant form is D-erythro-sphingosine , which has a (2S, 3R) configuration.[4][5]

-

Threo : This configuration describes the diastereomer where the substituents are on the same side in a Fischer projection. An example is L-threo-sphingosine , which has a (2S, 3S) configuration.

The attached 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the C2 amine. Its presence is crucial for synthetic applications, allowing for the stepwise and controlled assembly of complex sphingolipids and their conjugates in solid-phase or solution-phase synthesis.[6][] The Fmoc group is stable to acidic conditions, providing true orthogonality with common acid-labile side-chain protecting groups (e.g., tBu, Trt).[][8]

Figure 1: Chemical structures of Fmoc-D-erythro-sphingosine and Fmoc-L-threo-sphingosine.

Functional Consequences: Why Stereochemistry is a Critical Determinant of Biological Activity

The seemingly subtle difference in the orientation of a single hydroxyl group has profound implications for biological function. Nature exhibits a high degree of stereospecificity; enzymes and receptors are chiral environments that interact differently with stereoisomers.

D-erythro-Sphingosine: The Biologically Active Agonist The D-erythro isomer is the natural precursor for most mammalian sphingolipids, including ceramides and sphingosine-1-phosphate (S1P).[9] S1P, formed by the phosphorylation of sphingosine, is a potent signaling molecule that regulates a vast array of cellular processes by binding to a family of five G-protein coupled receptors (S1PR1-5).[2][10]

Key functions mediated by the D-erythro isomer include:

-

Cell Proliferation: D-(+)-erythro-sphingosine stimulates DNA synthesis and acts as a positive regulator of cell growth.[11]

-

Calcium Mobilization: It effectively triggers the release of calcium from intracellular stores, a crucial second messenger signaling event.[1][11]

-

Enzyme Recognition: It is the recognized substrate for sphingosine kinases, the enzymes that produce S1P.

L-threo-Sphingosine: The Inactive or Antagonistic Isomer In stark contrast, the L-threo isomer is largely biologically inactive in many systems or can even act as an antagonist.

-

Lack of Mitogenic Effect: L-(-)-threo-sphingosine does not stimulate DNA synthesis.[11]

-

Ineffective Calcium Release: It fails to induce mobilization of calcium from internal stores.[11]

-

Inhibitory Activity: Threo-S1P analogues have been shown to be potent inhibitors of the Ca2+ mobilization induced by the natural erythro-S1P, suggesting they can compete for and block cell surface receptors.[12]

This stereospecificity is critical. While both erythro and threo isomers can be phosphorylated in intact cells, the resulting threo-S1P fails to activate the downstream signaling pathways (like calcium release) that are coupled to mitogenesis.[11] This implies that the biological targets, particularly the S1P receptors, can distinguish between the diastereomers. For drug development, using the wrong stereoisomer could lead to an inactive compound or an unintended antagonist.

Figure 2: Stereospecificity of Sphingosine Signaling Pathways.

Application in Synthesis: The Role of Fmoc-Protected Isomers

Fmoc-protected sphingosine isomers are indispensable building blocks for the synthesis of complex sphingolipids, such as ceramides, glycosphingolipids, and sphingolipid-peptide conjugates. The Fmoc group provides temporary protection of the amine, allowing for selective reactions at the hydroxyl groups or its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).

Causality in Experimental Choice:

-

Why use Fmoc protection? The Fmoc group is the industry standard for SPPS because its removal is achieved under mild basic conditions (e.g., 20% piperidine in DMF), which are orthogonal to the strong acid conditions (e.g., TFA) used for final cleavage from the resin and removal of side-chain protecting groups.[6] This ensures the integrity of the target molecule.

-

Why is stereochemical purity essential? As established, biological activity is stereospecific. Synthesizing a ceramide analogue for a cell-based assay using Fmoc-threo-sphingosine instead of Fmoc-erythro-sphingosine would likely yield a biologically inert molecule, leading to false-negative results and wasted resources.

-

Synthetic Routes: The stereochemical outcome of a sphingosine synthesis is not accidental; it is directed by the choice of chiral starting materials (e.g., L-serine) and stereoselective reaction conditions.[13][14] Researchers must either rely on these controlled synthetic routes or purchase stereochemically pure starting materials from reputable suppliers.

Analytical Differentiation: A Self-Validating System

Confirming the stereochemical identity and purity of an Fmoc-sphingosine starting material is a critical, self-validating step in any synthetic workflow. Several analytical techniques can be employed to differentiate between the erythro and threo diastereomers.

| Technique | Principle of Differentiation | Advantages | Limitations | References |

| ¹H NMR Spectroscopy | The coupling constants between protons on C2 and C3 (JH2,H3) differ due to their different dihedral angles in the preferred conformations of erythro and threo isomers. | Rapid, non-destructive, provides structural information. | May require high-field NMR; differences can be subtle. Derivatization (e.g., with MTPA) may be needed for clear resolution. | [4][15] |

| HPLC | Diastereomers have different physical properties and can be separated on a chromatographic column, especially after derivatization to enhance separation. | High sensitivity, quantitative, well-established. | Often requires derivatization; method development can be time-consuming. | [15][16] |

| Tandem Mass Spectrometry (MS/MS) | While diastereomers have the same mass, their fragmentation patterns upon collision-induced dissociation can differ, sometimes enhanced by specific derivatization or ion chemistry. | Extremely high sensitivity, compatible with complex mixtures (LC-MS). | Intrinsic differentiation is often weak; requires specific methods and expertise to interpret fragmentation differences. | [17][18] |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, which is unique for each stereoisomer. | Provides unambiguous stereochemical assignment. | Requires specialized equipment and expertise; not widely available. | [4][19] |

Experimental Protocol: Purity Assessment by HPLC

This protocol outlines a general workflow for confirming the diastereomeric purity of an Fmoc-sphingosine sample by derivatizing it with a chiral agent and analyzing it via normal-phase HPLC. This serves as a self-validating check before committing valuable material to a lengthy synthesis.

Objective: To separate and quantify Fmoc-erythro-sphingosine and potential Fmoc-threo-sphingosine impurities.

Materials:

-

Fmoc-sphingosine sample (erythro or threo)

-

Chiral derivatizing agent: e.g., α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride

-

Ahydrous pyridine or other suitable base

-

Anhydrous dichloromethane (DCM)

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Normal-phase HPLC column (e.g., silica)

-

HPLC system with UV detector

Methodology:

-

Sample Preparation (Derivatization):

-

Dissolve ~1 mg of the Fmoc-sphingosine sample in 200 µL of anhydrous DCM in a small vial.

-

Add 5 µL of anhydrous pyridine.

-

Add a slight molar excess (~1.2 equivalents) of MTPA-Cl.

-

Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until TLC/LC-MS confirms complete reaction. The primary hydroxyl at C1 will be esterified.

-

Quench the reaction by adding a small amount of methanol.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: Silica gel, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 98:2 v/v). This must be optimized based on the specific column and derivatives.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (for the Fmoc group).

-

Injection Volume: 10 µL.

-

-

Data Interpretation:

-

The MTPA derivatives of the erythro and threo diastereomers will have different retention times.

-

Run analytical standards of both pure derivatized isomers if available to confirm peak identity.

-

Calculate the purity of the sample by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all isomer peaks) x 100.

-

Figure 3: Workflow for Analytical Purity Confirmation via HPLC.

Conclusion

The distinction between Fmoc-erythro-sphingosine and Fmoc-threo-sphingosine is far from a minor academic detail; it is a critical factor that dictates the outcome of biological experiments and the viability of synthetic strategies. The D-erythro isomer is the key to mimicking natural biological processes, acting as a precursor to potent signaling molecules like S1P. The threo isomer, by contrast, is often inactive or antagonistic, making it a useful tool as a negative control or as a starting point for developing inhibitors. For any researcher in this field, a rigorous understanding of this stereochemistry and the analytical methods to verify it are not just best practices—they are essential for generating reliable, reproducible, and meaningful data.

References

-

Li, S., Wilson, W. K., & Schroepfer, G. J., Jr. (1999). New methods for determining the enantiomeric purity of erythro-sphingosine. Journal of Lipid Research, 40(4), 764–772. [Link]

-

Spiegel, S., & Milstien, S. (1992). Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation. Journal of Biological Chemistry, 267(35), 25850–25855. [Link]

-

ResearchGate. (n.d.). Stereoisomers of sphingosine. Scientific Diagram. Retrieved from ResearchGate. [Link]

-

Kopysov, V., Yamaletdinov, R., & Boyarkin, O. V. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Analyst. [Link]

-

Lee, H., Lee, J. W., & Kim, H. I. (2020). Differentiation and Quantification of Diastereomeric Pairs of Glycosphingolipids using Gas-phase Ion Chemistry. Analytical chemistry, 92(19), 13321–13328. [Link]

-

Murakami, T., Furusawa, K., Tamai, T., Yoshikai, K., & Nishikawa, M. (2005). Synthesis and biological properties of novel sphingosine derivatives. Bioorganic & medicinal chemistry letters, 15(4), 1115–1119. [Link]

-

Lee, H., Lee, J. W., & Kim, H. I. (2020). Differentiation and Quantification of Diastereomeric Pairs of Glycosphingolipids Using Gas-Phase Ion Chemistry. Analytical Chemistry, 92(19), 13321-13328. [Link]

-

Fujino, Y. (1962). Studies on Conjugated Lipids: Part XVI. Configuration of Biosynthesized Sphingosine. Agricultural and Biological Chemistry, 26(9), 633-634. [Link]

-

Alessenko, A. V. (1998). Functions of sphingosine in cell proliferation and death. Biochemistry. Biokhimiia, 63(1), 62–68. [Link]

-

Gatt, S., & Barenholz, Y. (1971). Total synthesis of stereospecific sphingosine and ceramide. Biochemistry, 10(22), 4145–4152. [Link]

-

Ledeen, R. W., & Sonnino, S. (2023). The Involvement of Ceramide, Sphingosine-1-Phosphate and Ganglioside GM1 in Regulating Some Nervous System Functions. International Journal of Molecular Sciences, 24(22), 16492. [Link]

-

Frank, J. A., & Trauner, D. (2020). Optical Control of Sphingosine-1-Phosphate Formation and Function. ACS chemical biology, 15(9), 2465–2472. [Link]

-

Kumar, S., & Kumar, V. (2024). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. [Link]

-

Murakami, T., Furusawa, K., & Hoshino, Y. (2001). Efficient stereodivergent synthesis of erythro- and threo-sphingosines: Unprecedented reversal of the stereochemistry in the addition. Tetrahedron Letters, 42(4), 729-732. [Link]

-

Ali, S., & Smaby, J. M. (1998). Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins. Biophysical journal, 74(1), 356–366. [Link]

-

Herold, P. (1989). Total synthesis of sphingosine and its analogs. In Asymmetric Synthesis (pp. 111-129). [Link]

-

Liu, T., & Gellman, S. H. (2018). An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. Organic Letters, 20(15), 4584-4587. [Link]

-

Matsubara, T., & Hayashi, A. (1983). Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical configurations. Journal of biochemistry, 94(5), 1715–1718. [Link]

-

Lipotype. (n.d.). Sphingosine. Lipid Analysis. Retrieved from Lipotype. [Link]

-

Olofsson, B., & Somfai, P. (2003). Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers. The Journal of organic chemistry, 68(6), 2514–2517. [Link]

-

Roff, G., & Thordarson, P. (2008). Chemical synthesis of fluorescent glycero- and sphingolipids. Biochimica et biophysica acta, 1780(11), 1239–1251. [Link]

Sources

- 1. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical synthesis of fluorescent glycero- and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. chempep.com [chempep.com]

- 9. lipotype.com [lipotype.com]

- 10. Optical Control of Sphingosine-1-Phosphate Formation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. New methods for determining the enantiomeric purity of erythro -sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differentiation and Quantification of Diastereomeric Pairs of Glycosphingolipids using Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Quantification of enantiomers and blind identification of erythro -sphingosine non-racemates by cold ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D4AN00911H [pubs.rsc.org]

The Decisive Configuration: A Technical Guide to the Biological Significance of D-erythro-Sphingosine Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the critical role that the specific stereochemistry of D-erythro-sphingosine plays in fundamental cellular processes. Moving beyond a general overview of sphingolipids, we will dissect the structural nuances that dictate the bioactivity of this pivotal signaling molecule, offering insights for researchers in cell biology, pharmacology, and drug development.

Introduction: The Stereochemical Imperative in Sphingolipid Biology

Sphingolipids are not merely structural components of cellular membranes; they are a class of bioactive lipids that orchestrate a vast array of cellular functions, including proliferation, differentiation, and apoptosis.[1] At the heart of this signaling network lies sphingosine, a long-chain amino alcohol that serves as the backbone for complex sphingolipids.[1][2] However, the biological activity of sphingosine is not solely determined by its chemical formula but is exquisitely dependent on its three-dimensional arrangement—its stereochemistry.

The naturally occurring and most biologically active isomer is D-erythro-sphingosine, characterized by a specific (2S, 3R) configuration at its two chiral centers and a trans double bond between carbons 4 and 5. This precise spatial arrangement is not a trivial detail; it is a fundamental prerequisite for its recognition by key enzymes and effector proteins, thereby dictating its profound impact on cellular fate. Deviations from this D-erythro configuration, as seen in its stereoisomers (L-threo, D-threo, and L-erythro), can lead to dramatically different, and often attenuated, biological responses.[3]

This guide will illuminate the causality behind the biological preeminence of the D-erythro stereoisomer, providing a framework for understanding its significance in health and disease and for the rational design of therapeutic interventions targeting sphingolipid signaling pathways.

The Structural Foundation of D-erythro-Sphingosine's Biological Activity

The distinct biological functions of D-erythro-sphingosine are a direct consequence of its unique three-dimensional structure. This specific configuration allows for precise interactions with the active sites of enzymes and the binding pockets of effector proteins, akin to a key fitting into a lock.

Enzymatic Recognition: A Stereospecific Affair

The enzymes responsible for sphingosine metabolism exhibit a high degree of stereospecificity, preferentially recognizing the D-erythro isomer.

-

Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of sphingosine to form ceramide, a central hub in sphingolipid metabolism. Ceramide synthases display a strong preference for the D-erythro configuration of the sphingoid base.[4] While synthetic threo-sphingoid bases can be utilized by CerS in vitro, it is with significantly lower efficiency.[4] The L-erythro isomer, conversely, is not a substrate for ceramide synthesis.[4] This stereoselectivity ensures the production of biologically active D-erythro-ceramides.

-

Sphingosine Kinases (SphK): Sphingosine kinases (SphK1 and SphK2) are critical enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule with roles in cell survival, proliferation, and migration.[5][6][7] SphK2, in particular, demonstrates a stereoselective preference for substrates with the natural D-erythro configuration at the carbon atom corresponding to C2 of sphingosine.[8] This ensures the efficient generation of the pro-survival signal, D-erythro-S1P.

Interaction with Effector Proteins

The D-erythro configuration is also crucial for sphingosine's direct interactions with downstream effector proteins, thereby modulating their activity.

-

Protein Kinase C (PKC): D-erythro-sphingosine is a known inhibitor of protein kinase C (PKC), a family of enzymes involved in various signal transduction pathways.[9][10][11] This inhibition is competitive with respect to the PKC activators diacylglycerol and phorbol esters, suggesting that sphingosine directly interacts with the regulatory domain of PKC.[11][12] The inhibitory potency of sphingosine is dependent on its stereochemistry, with the D-erythro isomer being a more potent inhibitor than other stereoisomers in certain contexts.

D-erythro-Sphingosine in Cellular Signaling: A Tale of Two Fates

The stereochemistry of sphingosine is a critical determinant of its role in the delicate balance between cell survival and cell death.

Induction of Apoptosis: The Pro-Death Signal

D-erythro-sphingosine is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types.[3][13] This pro-apoptotic function is highly dependent on its stereochemistry. Studies comparing the effects of different sphingosine stereoisomers have consistently shown that D-erythro-sphingosine is the most potent inducer of apoptosis.[3] L-threo-sphingosine exhibits partial activity, while DL-erythro-dihydrosphingosine (lacking the C4-C5 double bond) is completely inactive.[3]

The pro-apoptotic signaling of D-erythro-sphingosine is multifaceted and can involve:

-

Inhibition of Pro-Survival Pathways: By inhibiting PKC and potentially other pro-survival kinases, D-erythro-sphingosine can tip the cellular balance towards apoptosis.

-

Lysosomal Disruption: D-erythro-sphingosine can accumulate in lysosomes, leading to their rupture and the release of cathepsins into the cytosol.[14][15] These proteases can then activate the caspase cascade, a key executioner of apoptosis.[14][15]

-

Mitochondrial Pathway Activation: N,N-dimethyl-D-erythro-sphingosine (DMS), a derivative of D-erythro-sphingosine, has been shown to induce cytochrome c release from mitochondria, a critical step in the intrinsic pathway of apoptosis.[16]

Regulation of Cell Proliferation: A Context-Dependent Role

While often associated with apoptosis, D-erythro-sphingosine can also influence cell proliferation, and this effect is also stereospecific. In Swiss 3T3 fibroblasts, D-(+)-erythro-sphingosine stereoisomers stimulate DNA synthesis, whereas the L-(-)-threo isomers are ineffective.[17] Interestingly, this mitogenic effect appears to be mediated by its conversion to sphingosine-1-phosphate (S1P).[17] While both D-erythro and L-threo sphingosine can be phosphorylated to their respective S1P forms, the stereospecificity of the proliferative response suggests that the downstream targets of S1P are selective for the D-erythro configuration.[17] Specifically, only the D-erythro-stereoisomers were effective in releasing calcium from intracellular stores, a key event in mitogenic signaling.[17]

Visualization of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the central metabolic pathways and a typical experimental workflow for sphingolipid analysis.

Figure 1: Overview of Sphingolipid Metabolism.

Sources

- 1. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]

- 2. lipotype.com [lipotype.com]

- 3. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 8. Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D- erythro- Sphingosine, Free Base, High Purity [sigmaaldrich.com]

- 12. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 13. researchgate.net [researchgate.net]

- 14. Sphingosine-induced apoptosis is dependent on lysosomal proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingosine-induced apoptosis is dependent on lysosomal proteases [diva-portal.org]

- 16. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Fidelity Solid-Phase Synthesis of Ceramides via Fmoc-erythro-Sphingosine Immobilization

Executive Summary & Strategic Rationale

This Application Note details a robust, high-throughput compatible protocol for the solid-phase synthesis (SPS) of ceramides using Fmoc-erythro-sphingosine as the scaffold. Unlike solution-phase methods, which often require tedious chromatographic purifications after each step, this SPS approach leverages the 2-chlorotrityl chloride (2-CTC) resin to facilitate rapid washing, filtration, and isolation of high-purity ceramides.

The Mechanistic Logic (Expertise & Experience)

The success of this protocol hinges on two critical chemical selectivities:

-

Regioselective Immobilization: The steric bulk of the 2-chlorotrityl group preferentially reacts with the primary hydroxyl group (C1-OH) of the sphingosine over the secondary allylic hydroxyl (C3-OH). This inherent kinetic control eliminates the need for orthogonal protection of the C3-OH, streamlining the synthesis.

-

Orthogonal Protection: The Fmoc group protects the C2-amine, allowing for controlled loading. Its removal under basic conditions (piperidine) is orthogonal to the acid-labile resin linkage, ensuring the sphingosine remains bound during the acylation step.

Materials & Reagents

| Component | Specification | Purpose |

| Solid Support | 2-Chlorotrityl chloride (2-CTC) resin | Acid-labile scaffold for C1-OH immobilization.[1][2] |

| Scaffold | Fmoc-D-erythro-sphingosine | Core backbone; C2-amine protected. |

| Acylating Agent | Fatty Acid (e.g., C16:0, C24:0) | Side chain introduction. |

| Coupling Reagents | DIC / HOBt or HATU / DIPEA | Activation of fatty acid carboxylate. |

| Deprotection | 20% Piperidine in DMF | Removal of Fmoc group.[3][4] |

| Cleavage Cocktail | 1% TFA in DCM or AcOH/TFE/DCM | Mild release of ceramide without degradation. |

| Solvents | Anhydrous DCM, DMF | Reaction media. |

Experimental Protocol

Phase A: Resin Loading & Immobilization

Objective: Anchor Fmoc-sphingosine to the resin via the C1-OH group while avoiding racemization or C3-OH attachment.

-

Resin Preparation:

-

Weigh 2-CTC resin (1.0 g, loading ~1.0–1.6 mmol/g) into a fritted polypropylene reaction vessel.

-

Swell in dry DCM (10 mL) for 30 minutes. Drain.

-

-

Immobilization (Loading):

-

Dissolve Fmoc-erythro-sphingosine (0.6–0.8 eq relative to resin capacity) in dry DCM (8 mL).

-

Add Pyridine (4 eq) or DIPEA (2.5 eq). Note: Pyridine is often preferred for alcohol loading on trityl resins to minimize base-catalyzed side reactions.

-

Add the solution to the resin and shake gently at room temperature for 2 hours .

-

Checkpoint: The bulky trityl group sterically hinders reaction with the secondary C3-OH, ensuring high regioselectivity for C1.

-

-

Capping (End-Capping):

-

To block unreacted trityl chloride sites, add Methanol (1 mL) and DIPEA (1 mL) to the reaction mixture.

-

Shake for 20 minutes.

-

Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.[1]

-

Phase B: Fmoc Deprotection & N-Acylation

Objective: Expose the C2-amine and couple the fatty acid chain.

-

Fmoc Removal:

-

Treat resin with 20% Piperidine in DMF (10 mL) for 5 minutes. Drain.

-

Repeat treatment for 15 minutes.

-

Wash resin thoroughly: 5x DMF, 3x DCM.

-

Validation: Perform a chloranil test or UV monitoring of the filtrate (dibenzofulvene adduct) to confirm deprotection.

-

-

Fatty Acid Coupling:

-

Dissolve Fatty Acid (3-5 eq), HOBt (3-5 eq), and DIC (3-5 eq) in DMF/DCM (1:1).

-

Alternative: Use HATU (3 eq) and DIPEA (6 eq) in DMF for difficult couplings (e.g., long-chain or unsaturated fatty acids).

-

Add activated solution to the resin.[4] Shake for 2–4 hours at room temperature.

-

Optimization: For very long chains (C24+), double coupling or heating to 40°C may be required.

-

Wash resin: 5x DMF, 5x DCM, 2x MeOH, 2x DCM.

-

Phase C: Cleavage & Isolation

Objective: Release the final ceramide from the resin without damaging the allylic alcohol or amide bond.

-

Mild Acid Cleavage:

-

Prepare 1% Trifluoroacetic Acid (TFA) in DCM (vol/vol).

-

Add 10 mL to the resin and shake for 2 minutes .

-

Filter the solution immediately into a flask containing 5% Pyridine in Methanol (to neutralize the acid and prevent degradation).

-

Repeat the 1% TFA treatment 3–5 times.

-

Alternative: Use Acetic Acid / TFE / DCM (1:1:8) for 30–60 minutes for an even milder cleavage if the product is extremely acid-sensitive.

-

-

Work-up:

-

Combine filtrates and concentrate under reduced pressure.

-

Redissolve residue in DCM and wash with water/brine to remove salts.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: If necessary, purify via silica gel flash chromatography (CHCl₃/MeOH gradient).

-

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points and chemical transformations.

Caption: Step-wise workflow for solid-phase ceramide synthesis on 2-chlorotrityl resin.

Chemical Logic Diagram

This diagram details the molecular interactions and protection strategy.

Caption: Mechanism of regioselective immobilization of sphingosine on 2-CTC resin.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Loading Yield | Wet resin or solvents; Steric hindrance. | Dry resin under vacuum over P₂O₅; Use Pyridine as solvent/base; Increase reaction time. |

| C3-O-Acylation | Coupling conditions too aggressive. | Ensure C3-OH is free but unreactive due to sterics; Avoid DMAP during fatty acid coupling (DMAP can catalyze O-acylation). |

| Incomplete Coupling | Aggregation of long lipid chains. | Use "Magic Mixture" (DCM/DMF/NMP); Increase temperature to 40°C; Use HATU instead of DIC. |

| Product Degradation | Acid concentration too high during cleavage. | Strictly use 1% TFA and quench immediately with Pyridine/MeOH; Do not exceed 2 minutes per wash. |

References

-

Byun, H. S., et al. (2002). "A facile synthesis of a combinatorial ceramide library and their activities in the NF-kappaB pathway." PubMed. Available at: [Link]

-

Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[1][3][5][6][7][8][9][10][11] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research. Available at: [Link]

Sources

- 1. US20140235789A1 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. moodle2.units.it [moodle2.units.it]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: application to the synthesis of a-factor and a-factor analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. jacsdirectory.com [jacsdirectory.com]

- 11. Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Fmoc removal from erythro-sphingosine on resin

Application Note & Protocol

Topic: A Validated Protocol for the Complete Removal of the Fmoc Protecting Group from Resin-Bound erythro-Sphingosine

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase synthesis, prized for its stability under acidic conditions and its clean, rapid removal with a mild base. This application note provides a detailed, field-proven protocol for the deprotection of Fmoc-protected erythro-sphingosine immobilized on a solid support. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering a robust framework for ensuring complete and efficient deprotection. We present a self-validating system incorporating both quantitative real-time monitoring via UV-Vis spectrophotometry and qualitative endpoint confirmation using the Kaiser test. This dual-validation approach is critical for minimizing deletion sequences and ensuring the highest possible purity of the final sphingolipid product.

The Chemistry of Fmoc Removal: A Mechanistic Overview

The efficacy of the Fmoc deprotection protocol hinges on a base-catalyzed β-elimination reaction. Understanding this mechanism is paramount for troubleshooting and adapting the protocol to challenging sequences or substrates.

The process is initiated by a base, almost universally a secondary amine like piperidine, which abstracts the acidic proton on the β-carbon of the fluorenyl group.[1][2][3] This deprotonation is the rate-limiting step and results in the formation of a carbanion. The system then rapidly collapses through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, leading to the cleavage of the carbamate bond.[3] This elimination releases three products:

-

The free primary amine of erythro-sphingosine on the resin.

-

Carbon dioxide (CO₂).

-

A highly reactive electrophile, dibenzofulvene (DBF).

The role of piperidine is twofold: it not only acts as the base to initiate the reaction but also serves as a crucial scavenger for the DBF byproduct.[4][5] It reacts with DBF to form a stable, UV-active piperidine-dibenzofulvene adduct, preventing the DBF from irreversibly alkylating the newly liberated amine on the resin.[4][6]

Caption: Mechanism of Fmoc removal by piperidine.

Experimental Protocol: Deprotection of Resin-Bound Sphingosine

This protocol is optimized for standard solid-phase synthesis resins such as Wang, Rink Amide, or 2-Chlorotrityl chloride resin.

Materials and Reagents

-

Fmoc-erythro-sphingosine coupled to a suitable solid-phase resin.

-

Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF). It is critical to prepare this solution fresh daily.[5][7][8]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), ACS grade.

-

Isopropyl Alcohol (IPA), ACS grade.

-

Solid-phase synthesis vessel (manual or automated).

-

Inert gas (Nitrogen or Argon) for agitation.

Quantitative Parameters

The following table summarizes the key quantitative parameters for the protocol.

| Parameter | Value/Description | Rationale |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard, effective concentration for rapid deprotection without significant side reactions.[5][7] |

| Reagent Volume | 10 mL per gram of resin | Ensures complete wetting and suspension of the resin beads for efficient reaction. |

| Initial Deprotection | 3 - 5 minutes | Quickly removes a significant portion of the Fmoc groups and generates the UV-active adduct for monitoring.[7] |

| Final Deprotection | 10 - 15 minutes | Ensures the reaction goes to completion, especially for sterically hindered sites.[7] |

| Washing Solvents | DMF, IPA, DCM | Alternating washes effectively remove the piperidine, DBF-adduct, and other soluble impurities.[6] |

| Number of Washes | 5-7 cycles | Thorough washing is critical to prevent residual base from interfering with the subsequent coupling step. |

Step-by-Step Methodology

-

Resin Swelling & Pre-wash: If starting with dry resin, swell the Fmoc-erythro-sphingosine-resin in DMF for at least 30-60 minutes. Before deprotection, wash the resin thoroughly with DMF (3 cycles) to remove any residual reagents from the previous step.

-

Initial Deprotection: Drain the DMF from the resin. Add the 20% piperidine/DMF deprotection solution and agitate the resin with an inert gas stream (or on a shaker) for 3-5 minutes.[7]

-

Collect for Monitoring (Optional but Recommended): Drain the deprotection solution. This fraction contains the highest concentration of the DBF-piperidine adduct and can be used for quantitative UV-Vis analysis (see Section 4.1).

-

Final Deprotection: Immediately add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Continue agitation for an additional 10-15 minutes to ensure complete removal of all Fmoc groups.[7]

-

Reagent Removal: Drain the final deprotection solution.

-

Thorough Washing: Wash the resin extensively to remove all traces of piperidine and the DBF-adduct. A recommended washing cycle is:

-

DMF (x5)

-

IPA (x3)

-

DCM (x3)

-

DMF (x5) The final washes should be with DMF to prepare the resin for the subsequent coupling step.[6]

-

-

Proceed to Validation: Before proceeding with the next coupling reaction, it is imperative to confirm the complete removal of the Fmoc group using the validation methods described below.

A Self-Validating System: Monitoring Protocol Completion

Trust in a synthetic protocol is built upon validation. For Fmoc deprotection, a two-tiered approach ensures both the reaction has occurred and that it has gone to completion.

Quantitative Monitoring: UV-Vis Spectrophotometry

This method provides real-time, quantitative evidence of Fmoc group cleavage by measuring the concentration of the DBF-piperidine adduct in the drained deprotection solution.[7][9]

-

Principle: The DBF-piperidine adduct has a strong and characteristic UV absorbance maximum at approximately 301 nm.[7] The amount of adduct formed is directly proportional to the amount of Fmoc group cleaved from the resin.

-

Procedure:

-

Collect the filtrate from the "Initial Deprotection" step (Step 3.3.3).

-

Dilute a small aliquot of the filtrate with fresh 20% piperidine/DMF solution.

-

Using the fresh deprotection solution as a blank, measure the absorbance of the diluted sample at 301 nm.

-

The absorbance reading confirms that the deprotection reaction is proceeding as expected. A very low reading may indicate a failure in the previous coupling step.

-

Qualitative Confirmation: The Kaiser Test

The Kaiser test is an exceptionally sensitive colorimetric assay for detecting the presence of free primary amines on the resin.[10][11] A positive result provides definitive confirmation that the Fmoc group has been successfully removed, exposing the primary amine of sphingosine.

-

Principle: Ninhydrin reacts with primary amines on the resin in the presence of heat and pyridine to produce an intense blue-purple compound known as Ruhemann's purple.

-

Reagent Preparation:

-

Test Procedure:

-

After the final wash (Step 3.3.6), remove a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

-

Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the tube.[10]

-

Heat the test tube at 100-110°C for 5 minutes.[10]

-

Observe the color of the beads and the solution.

-

-

Interpreting the Results:

-

Positive Result (Deprotection Complete): The resin beads and the surrounding solution turn a deep blue or purple. This confirms the presence of the free primary amine.[12]

-

Negative Result (Deprotection Incomplete): The beads remain their original color, and the solution stays yellow or colorless. This indicates a failure in the deprotection step, which requires troubleshooting.

-

Visualizing the Complete Workflow

The following diagram illustrates the entire validated workflow, from the starting protected material to the confirmed, deprotected product ready for the next synthetic step.

Caption: Validated workflow for Fmoc deprotection.

References

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

-

AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Pícharová, M., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4947. Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. (Link provided via ResearchGate). Retrieved from [Link]

-

Madsen, C. S., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14216–14223. Retrieved from [Link]

-

AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

-

AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press. (Referenced in search result discussing UV monitoring). Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Mohapatra, H., et al. (2020). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. Journal of the American Chemical Society, 142(33), 14157–14166. (Link provided via ResearchGate). Retrieved from [Link]

-

Saied, E. M., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(15), 4583. Retrieved from [Link]

-

Vapourtec. (2022, September 12). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Retrieved from [Link]

-

Sun, H., & Bittman, R. (2001). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Chemistry and physics of lipids, 111(2), 111–138. Retrieved from [Link]

-

Wu, Y., et al. (2022). Chemoenzymatic Synthesis of Glycosphingolipids Having an HNK-1 Epitope for Erythrocyte Cell Surface Remodeling. Journal of the American Chemical Society, 144(30), 13670–13677. Retrieved from [Link]

-

Al-Warhi, T. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (Doctoral dissertation, Florida Institute of Technology). Retrieved from [Link]

-

Yadav, J. S., & Reddy, P. S. (2002). Synthesis of D-erythro-sphingosine and D-erythro-ceramide. The Journal of organic chemistry, 67(7), 2517–2520. Retrieved from [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 104-112. (Link provided via ResearchGate) Retrieved from [Link]

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Synthesis of Glycosylceramides via Fmoc-Sphingosine Intermediates

Strategic Rationale & Scope

Glycosylceramides (GlycCers) are pivotal bioactive lipids involved in cellular recognition, signal transduction, and immunomodulation. The synthesis of specific analogs, such as the potent iNKT cell agonist

Traditional synthesis often employs an "Azide-Sphingosine" route or glycosylates a pre-formed ceramide. However, these methods suffer from safety hazards (azides), poor solubility, or restricted diversity in the fatty acid chain.

The Fmoc-Sphingosine Strategy offers a superior "Diversity-Oriented Synthesis" (DOS) approach. By using the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the sphingosine amine, researchers can:

-

Glycosylate First: Establish the difficult glycosidic bond on the sphingoid base without steric interference from a long fatty acid chain.

-

Acylate Last: Introduce any fatty acid (fluorescent, biotinylated, or varying chain lengths) at the final stage under mild conditions.

-

Ensure Orthogonality: The Fmoc group is stable to the acidic conditions of glycosylation (TMSOTf) but removed gently with amines, preserving sensitive sugar protecting groups.

Workflow Logic (Retrosynthesis)

Figure 1: Retrosynthetic logic for the Fmoc-sphingosine cassette approach. This modular pathway allows for late-stage diversification of the lipid tail.

Critical Parameters & Materials

To ensure reproducibility, strict adherence to the following parameters is required.

| Parameter | Specification | Rationale |

| Acceptor | Fmoc-D-erythro-sphingosine | Commercial or synthesized.[1] Note: 3-O-protection (e.g., Benzoate) is recommended for high regioselectivity. |

| Donor | Glycosyl Trichloroacetimidate | Highly reactive "Schmidt Donor". Allows low-temp activation (-78°C) to control stereochemistry. |

| Promoter | TMSOTf (0.1 – 0.5 eq) | Trimethylsilyl trifluoromethanesulfonate. Strong Lewis acid; catalytic amount prevents side reactions. |

| Solvent | Anhydrous DCM vs. Ether/Dioxane | DCM for |

| Water Content | < 50 ppm | Critical. Water quenches the oxocarbenium ion. Use molecular sieves (4Å, activated). |

| Temperature | -78°C to -20°C | Kinetic control is essential for |

Detailed Protocol: Synthesis of -GalCer Analog

This protocol describes the synthesis of an

Phase 1: Preparation of Reagents

-

Activator Solution: Dissolve TMSOTf in anhydrous dichloromethane (DCM) to create a 0.1 M stock solution under Argon.

-

Donor Preparation: Azeotrope the Galactosyl Trichloroacetimidate (Donor) with dry toluene (3x) to remove trace moisture. Dissolve in anhydrous THF/Ether (4:1 v/v) for

. -

Acceptor Preparation: Azeotrope 3-O-Bz-Fmoc-sphingosine with toluene (3x). Dissolve in the same solvent system.

Phase 2: Glycosylation (The Schmidt Coupling)

Objective: Stereoselective formation of the glycosidic bond.[2]

-

Combine: In a flame-dried flask containing activated 4Å molecular sieves (powdered), add the Acceptor (1.0 eq) and Donor (1.5 eq).

-

Equilibrate: Stir at room temperature for 30 mins, then cool to -20°C (or -78°C for higher selectivity, though slower).

-

Activate: Add TMSOTf solution (0.2 eq) dropwise.

-

Monitor: Stir at -20°C. Monitor by TLC (Hexane/EtOAc 3:1). The donor (high Rf) should disappear; the product (intermediate Rf) should appear.

-

Checkpoint: If the reaction stalls, add another 0.1 eq of TMSOTf.

-

-

Quench: Once complete (approx. 2-4 hours), add Triethylamine (Et3N, 2 eq) to neutralize the acid.

-

Workup: Filter through Celite to remove sieves. Concentrate and purify via Flash Column Chromatography (Silica gel).

-

Validation: Check 1H NMR for the anomeric proton.

-anomer:

-

Phase 3: Fmoc Deprotection & N-Acylation

Objective: Swapping the protecting group for the fatty acid.

-

Fmoc Cleavage: Dissolve the glycosylated intermediate in 20% Diethylamine (DEA) in DCM (or Piperidine/DMF). Stir at RT for 2 hours.

-

Note: DEA is easier to remove by evaporation than Piperidine.

-

-

Evaporation: Concentrate in vacuo.[3] Azeotrope with toluene to remove amine traces. This yields the free amine (Lyso-GlycCer).

-

Coupling (Acylation):

-

Dissolve the crude amine in dry DCM/THF.

-

Add Fatty Acid (e.g., Cerotic acid, 1.2 eq), EDC.HCl (1.5 eq), and HOBt (1.5 eq).

-

Add DIPEA (3 eq). Stir at 35°C overnight.

-

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

Phase 4: Global Deprotection

Objective: Removal of Benzyl (Bn) and Benzoyl (Bz) groups.

-

Debenzylation: Dissolve in MeOH/CHCl3 (4:1). Add Pd(OH)2/C (20% w/w). Hydrogenate (H2 balloon) for 12-24 hours. Filter.

-

De-benzoylation (if 3-O-Bz was used): Treat with NaOMe in MeOH (Zemplén conditions) at pH 9-10 for 2 hours. Neutralize with Amberlite IR-120 (H+) resin.

-

Final Isolation: Filter resin, concentrate, and lyophilize from water/t-butanol.

Mechanism & Stereocontrol

Understanding the mechanism is vital for troubleshooting. The choice of solvent and protecting groups dictates the stereochemical outcome.

Figure 2: Mechanistic divergence in glycosylation. For

QC & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Moisture in reaction. | Re-dry all reagents with toluene azeotrope. Use fresh molecular sieves. |

| Poor | Temperature too high. | Lower glycosylation temp to -40°C or -78°C. Switch solvent to THF/Dioxane. |

| Orthoester Formation | C2-acyl group participation. | Use Benzyl (Bn) ether protection on the sugar donor instead of Acetyl/Benzoyl. |

| Incomplete Acylation | Steric hindrance of lipid. | Switch coupling agent to HATU or use Acid Chloride with pyridine. |

| Fmoc not removing | Aggregation. | Use DBU (1-2%) in DMF for difficult cleavages, but watch for side reactions. |

Analytical Validation (Example for -GalCer)

-

1H NMR (MeOD/CDCl3): Look for the anomeric proton (

-H1) at -

Mass Spec (ESI): Calculate [M+H]+ and [M+Na]+ accurately. KRN7000 (C50H99NO9) approx MW = 858.3.

-

TLC: Visualize with Orcinol or Phosphomolybdic Acid (PMA). Glycolipids char distinctively.

References

-

Fujio, M., et al. (2006). "Structure-Based Discovery of Glycolipids for CD1d-Mediated NKT Cell Activation." Journal of the American Chemical Society.

-

Pellicci, D. G., et al. (2009). "Differential recognition of CD1d-alpha-galactosyl ceramide by the human and mouse natural killer T cell antigen receptors." Journal of Experimental Medicine.

-

Borg, N. A., et al. (2007).[4] "CD1d-lipid-antigen recognition by the semi-invariant NKT T-cell receptor." Nature.

-

Field, R. A., et al. (2007). "Recent advances in the glycosylation of sphingosines and ceramides."[4] Carbohydrate Research.

-

Ban, L., et al. (2010). "Highly potent CD1d-mediated natural killer T cell activators." Bioconjugate Chemistry.

Sources

Precision Synthesis of Fluorescent Sphingolipid Probes using Fmoc-erythro-sphingosine

Executive Summary

This application note details the strategic utility of N-Fmoc-D-erythro-sphingosine (Fmoc-Sph) as a pivotal intermediate in the synthesis of complex fluorescent sphingolipid probes, specifically Fluorescent Sphingomyelin (NBD-SM) and Click-Ready Ceramides .

While simple fluorescent ceramides can be synthesized from free sphingosine, complex probes requiring headgroup modifications (e.g., phosphorylation, glycosylation) necessitate an orthogonal protection strategy. Fmoc-Sph provides a base-labile amine protection that preserves the acid-sensitive allylic alcohol feature of the sphingoid backbone, preventing the allylic rearrangement and O-to-N acyl migration often seen with acid-labile (Boc) strategies.

Strategic Rationale: Why Fmoc?

The synthesis of sphingolipid probes requires precise differentiation between three reactive sites: the C1-primary hydroxyl, the C3-secondary hydroxyl, and the C2-amine.

| Feature | Fmoc Strategy | Boc Strategy | Impact on Sphingolipid Synthesis |

| Deprotection | Base (Piperidine/DBU) | Acid (TFA/HCl) | Critical: Acidic conditions can catalyze the allylic rearrangement of the C4-C5 double bond or induce O-to-N acyl migration in ceramides. |

| Orthogonality | Compatible with TBDMS/Trityl | Compatible with Benzyl | Fmoc allows the use of acid-labile silyl ethers (TBDMS) on C1/C3, enabling multi-step headgroup engineering. |

| Monitoring | UV-Vis (290-300 nm) | No UV chromophore | The release of dibenzofulvene allows real-time monitoring of deprotection efficiency. |

Pathway Visualization

The following diagram illustrates the orthogonal workflow for synthesizing a fluorescent Sphingomyelin probe using the Fmoc scaffold.

Figure 1: Orthogonal synthetic pathway for NBD-Sphingomyelin. The Fmoc group protects the amine while the phosphocholine headgroup is established.

Detailed Protocol: Synthesis of NBD-Sphingomyelin